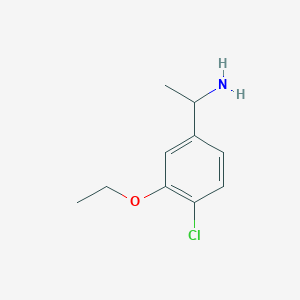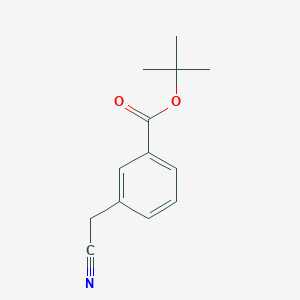
3-Bromo-6-fluoro-2-methylbenzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6-fluoro-2-methylbenzenemethanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of bromine, fluorine, and methyl substituents on the benzene ring, along with a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-methylbenzenemethanol typically involves the bromination and fluorination of a methyl-substituted benzene derivative, followed by the introduction of a hydroxymethyl group. One common method involves the following steps:
Bromination: The starting material, 2-methylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromo-2-methylphenol.
Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent such as potassium fluoride in the presence of a phase-transfer catalyst to obtain 3-bromo-6-fluoro-2-methylphenol.
Hydroxymethylation: Finally, the fluorinated product is treated with formaldehyde and a reducing agent such as sodium borohydride to introduce the hydroxymethyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-6-fluoro-2-methylbenzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine and fluorine substituents can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium methoxide or sodium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: 3-Bromo-6-fluoro-2-methylbenzoic acid.
Reduction: 2-Methylphenylmethanol.
Substitution: 3-Methoxy-6-fluoro-2-methylphenylmethanol or 3-Thiomethyl-6-fluoro-2-methylphenylmethanol.
Aplicaciones Científicas De Investigación
3-Bromo-6-fluoro-2-methylbenzenemethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6-fluoro-2-methylbenzenemethanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(3-Bromo-6-fluoro-2-methylphenyl)amine: Similar structure but with an amine group instead of a hydroxymethyl group.
(3-Bromo-6-fluoro-2-methylphenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
(3-Bromo-6-fluoro-2-methylphenyl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-Bromo-6-fluoro-2-methylbenzenemethanol is unique due to the combination of bromine, fluorine, and hydroxymethyl substituents on the benzene ring. This unique combination imparts specific chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propiedades
IUPAC Name |
(3-bromo-6-fluoro-2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBVSNSQZMXKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1CO)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromo-2,3-dihydrofuro[2,3-c]pyridine](/img/structure/B7964995.png)








